3-Fluoro-2-hydroxybenzonitrile
Overview
Description
3-Fluoro-2-hydroxybenzonitrile: is an organic compound with the molecular formula C₇H₄FNO . It is a derivative of benzonitrile, where a fluorine atom is substituted at the third position and a hydroxyl group at the second position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxybenzonitrile typically involves the fluorination of 2-hydroxybenzonitrile. One common method is the reaction of 2-hydroxybenzonitrile with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K₂CO₃) . The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of fluorinating agents and reaction conditions is tailored to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like .
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or in polar aprotic solvents.
Oxidation: in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-fluoro-2-cyanophenol.
Reduction: Formation of 3-fluoro-2-aminobenzonitrile.
Scientific Research Applications
Chemistry: 3-Fluoro-2-hydroxybenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structural features make it a candidate for developing inhibitors of specific enzymes or receptors .
Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxybenzonitrile in biological systems involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex .
Comparison with Similar Compounds
- 2-Fluoro-3-hydroxybenzonitrile
- 4-Fluoro-2-hydroxybenzonitrile
- 3-Fluoro-4-hydroxybenzonitrile
Comparison: 3-Fluoro-2-hydroxybenzonitrile is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .
Biological Activity
3-Fluoro-2-hydroxybenzonitrile (C7H4FNO) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
This compound features a fluorine atom and a hydroxyl group on a benzene ring, which significantly influences its chemical behavior and biological interactions. The presence of these functional groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The fluorine atom contributes to increased binding affinity to microbial targets, enhancing the compound's efficacy.
Anticancer Properties
This compound has also been investigated for anticancer properties . It has been noted for its ability to inhibit the activity of specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures can modulate hypoxia-inducible factors (HIFs), which play crucial roles in tumorigenesis and metastasis .
The mechanism of action for this compound is believed to involve interaction with molecular targets such as enzymes and receptors. The compound may inhibit key pathways in microbial growth and cancer cell survival through:
- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially altering their function.
- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, affecting cellular responses to growth factors.
Synthesis and Research Findings
The synthesis of this compound typically involves reactions that introduce the hydroxyl and fluorine substituents onto the benzene ring. Various synthetic routes have been explored to optimize yield and purity.
Synthesis Method | Yield | Remarks |
---|---|---|
Reaction with acetic anhydride | 84% | Efficient method for introducing functional groups |
Fluorination of phenolic precursors | Variable | Dependent on reaction conditions |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several fluorinated benzonitriles, including this compound, against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Cancer Cell Proliferation : In a study involving human renal adenocarcinoma cells (786-O), treatment with this compound led to a marked decrease in vascular endothelial growth factor (VEGFA) mRNA levels, indicating potential antiangiogenic effects .
Properties
IUPAC Name |
3-fluoro-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPPBXPNFCHLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679353 | |
Record name | 3-Fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-74-4 | |
Record name | 3-Fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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